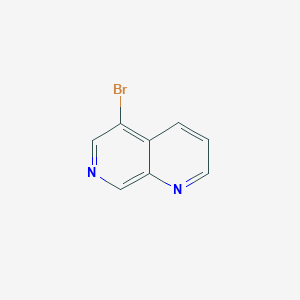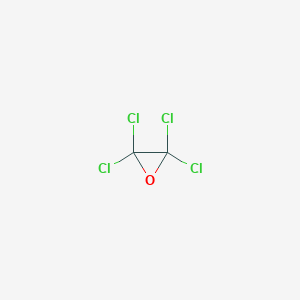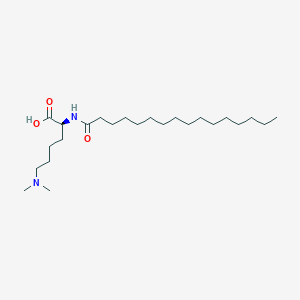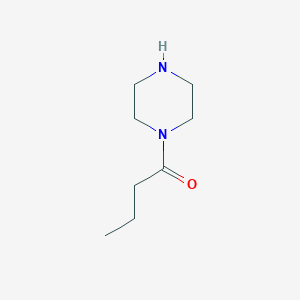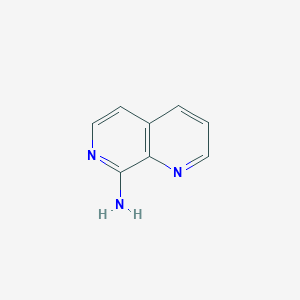
1,7-萘啶-8-胺
描述
1,7-Naphthyridin-8-amine is an organic compound with the molecular formula C8H7N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 1,7-Naphthyridin-8-amine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridin-8-amine is represented by the formula C8H7N3 . The average mass of the molecule is 145.161 Da .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including 1,7-Naphthyridin-8-amine, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
1,7-Naphthyridin-8-amine is a solid substance at room temperature . It has a molecular weight of 145.16 . The boiling point is 343.3°C at 760 mmHg, and the melting point ranges from 167-170°C .科学研究应用
Anticancer Activity
1,7-Naphthyridin-8-amine derivatives have demonstrated potential use in medicinal chemistry applications including anticancer activity . They have been studied for their potential to inhibit the growth of cancer cells .
Anti-Inflammatory Activity
These compounds have also shown anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
1,7-Naphthyridin-8-amine and its derivatives have been found to possess antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.
Antihistaminic Activity
These compounds have demonstrated antihistaminic activity , which could make them useful in the treatment of allergies and related conditions.
Antihypertensive Activity
1,7-Naphthyridin-8-amine compounds have been used as antihypertensives . They could potentially be used in the management of high blood pressure.
Antiplatelet Aggregation
These compounds have shown potential in antiplatelet aggregation . This suggests they could be used in the prevention of blood clots.
Gastric Antisecretory Activity
1,7-Naphthyridin-8-amine and its derivatives have demonstrated gastric antisecretory activity . This suggests potential use in the treatment of conditions like peptic ulcers.
Topoisomerase-II & AChE Inhibitory Activities
These compounds have shown potential in Topoisomerase-II & AChE inhibitory activities . This suggests they could be used in the treatment of conditions like Alzheimer’s disease.
安全和危害
未来方向
1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
属性
IUPAC Name |
1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-8-amine | |
CAS RN |
17965-82-1 | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?
A1: The provided research articles focus on the crystal structure analysis of PKA in complex with 1,7-Naphthyridin-8-amine and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of 1,7-Naphthyridin-8-amine within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.
Q2: What is the significance of co-crystallizing 1,7-Naphthyridin-8-amine with PKA and PKI (5-24)?
A2: Co-crystallization of 1,7-Naphthyridin-8-amine with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of 1,7-Naphthyridin-8-amine in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

